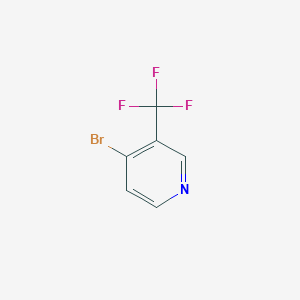
4-Bromo-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(trifluoromethyl)pyridine is a chemical compound with potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
- The synthesis of related bromopyridine compounds involves complex reactions. For instance, bis(pyridine)-based bromonium ions have been prepared, demonstrating the intricate mechanisms involved in bromopyridine synthesis (Neverov et al., 2003).
- A novel synthetic strategy for poly-substituted pyridines, which may be applicable to 4-Bromo-3-(trifluoromethyl)pyridine, involves breaking C-F bonds in fluoroalkyl groups (Chen et al., 2010).
Molecular Structure Analysis
- The molecular structure of bromopyridine compounds can be intricate, with X-ray diffraction studies revealing detailed geometries. For instance, the structure of bis(pyridine)bromonium triflate was determined using X-ray crystallography (Neverov et al., 2003).
Chemical Reactions and Properties
- Bromopyridine compounds exhibit a range of reactivities. For example, bromonium ions derived from pyridines have shown specific reaction mechanisms with acceptors, indicating the potential diverse reactivity of 4-Bromo-3-(trifluoromethyl)pyridine (Neverov et al., 2003).
Physical Properties Analysis
- Physical properties such as solubility, melting point, and boiling point are critical in understanding the behavior of 4-Bromo-3-(trifluoromethyl)pyridine. Related studies on similar compounds provide insights into these properties.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of 4-Bromo-3-(trifluoromethyl)pyridine. Research on bromopyridine compounds offers a foundation for understanding these aspects (Neverov et al., 2003).
科学的研究の応用
Spectroscopic and Optical Studies
4-Bromo-3-(trifluoromethyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. For instance, research conducted by Vural and Kara (2017) employed Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies to characterize the spectroscopic properties of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine. Their study also utilized density functional theory (DFT) to explore the compound's optimized geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. This research highlights the potential of such compounds in the development of materials with novel optical properties (Vural & Kara, 2017).
Synthetic Chemistry Applications
In synthetic chemistry, trifluoromethyl-substituted pyridines are valuable for constructing complex molecules. Cottet and Schlosser (2002) demonstrated a methodology for generating trifluoromethyl-substituted pyridines through the displacement of iodine by (trifluoromethyl)copper generated in situ. This method has been applied to 2-iodopyridines, allowing for almost quantitative conversion into 2-(trifluoromethyl)pyridines, showcasing the versatility of these compounds in synthetic chemistry applications (Cottet & Schlosser, 2002).
Medicinal Chemistry and Biological Applications
Trifluoromethyl-substituted pyridines also find applications in medicinal chemistry and biological studies. El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, and Deigner (2021) synthesized triazolopyridines using a chlorinated agent for hydrazones under mild conditions, leading to compounds with potential pharmaceutical applications. The study's results, including X-ray diffraction, provide a basis for the further exploration of these compounds in the development of new drugs and therapeutic agents (El-Kurdi et al., 2021).
Safety And Hazards
将来の方向性
The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNVSDFDCYSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634103 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)pyridine | |
CAS RN |
1060801-89-9 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


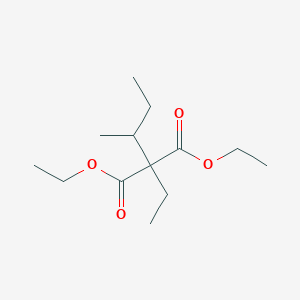

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


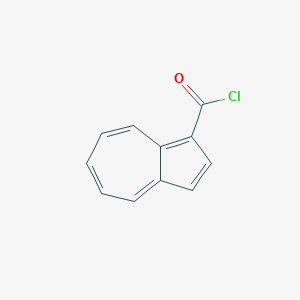

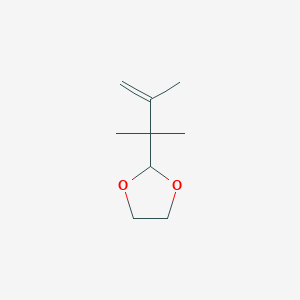
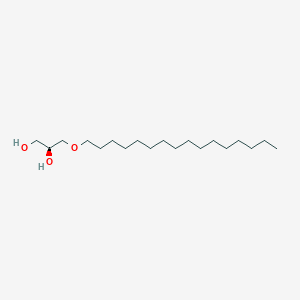
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
